Luxeptinib Demonstrates 36-Fold Greater Median Potency Than Ibrutinib in Primary CLL Patient Samples
In a head-to-head comparison using 95 primary CLL patient samples, luxeptinib exhibited a median IC50 of 0.114 µM, compared to 4.09 µM for ibrutinib, representing a 36-fold greater potency [1]. The enhanced potency may be attributed to luxeptinib's additional inhibitory activity against CSF1R, a therapeutic target in CLL not addressed by ibrutinib [1]. This difference was consistent across a broad range of CLL samples, with luxeptinib showing a greater range of activity compared to ibrutinib [1].
| Evidence Dimension | Anti-proliferative potency (median IC50) |
|---|---|
| Target Compound Data | 0.114 µM (n = 95 primary CLL samples) |
| Comparator Or Baseline | Ibrutinib: 4.09 µM (n = 95 primary CLL samples) |
| Quantified Difference | 36-fold lower median IC50 |
| Conditions | Ex vivo viability assay in primary CLL patient samples |
Why This Matters
For researchers studying CLL or BTK-driven B-cell malignancies, luxeptinib's 36-fold greater median potency enables substantially lower working concentrations and may overcome the intrinsic resistance often observed with ibrutinib in primary patient material.
- [1] Kurtz SE, et al. AACR Annual Meeting 2018, Abstract 791. CG'806 demonstrates greater potency against AML and CLL patient samples relative to other FLT3 and BTK inhibitors. View Source
